1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)hexan-1-one
Description
1-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)hexan-1-one is a ketone derivative featuring a six-membered tetrahydro-2H-pyran ring substituted with two methyl groups at the 2-position and a hexan-1-one chain at the 4-position.
Properties
IUPAC Name |
1-(2,2-dimethyloxan-4-yl)hexan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O2/c1-4-5-6-7-12(14)11-8-9-15-13(2,3)10-11/h11H,4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNIDXSUSAYZZIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C1CCOC(C1)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201219654 | |
| Record name | 1-(Tetrahydro-2,2-dimethyl-2H-pyran-4-yl)-1-hexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201219654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88795-88-4 | |
| Record name | 1-(Tetrahydro-2,2-dimethyl-2H-pyran-4-yl)-1-hexanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88795-88-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Tetrahydro-2,2-dimethyl-2H-pyran-4-yl)-1-hexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201219654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization Approaches Using Acid Catalysis
The 2,2-dimethyltetrahydro-2H-pyran moiety is typically synthesized via mercury-catalyzed hydration of alkynols. In a representative procedure, 2-methyl-5-hexene-3-yn-2-ol undergoes Kucherov reaction with aqueous sulfuric acid (5–15%) and mercuric acetate (0.1 mol) at 80–110°C for 10–15 hours, yielding 2,2-dimethyltetrahydro-2H-pyran-4-one in 85–89% yield. This step exploits the regioselective hydration of alkynes to form cyclic ethers, with mercury ions stabilizing carbocation intermediates. The resulting ketone serves as the foundation for subsequent functionalization.
Alkylation and Acylation for Side-Chain Introduction
To install the hexan-1-one group, 2,2-dimethyltetrahydro-2H-pyran-4-one undergoes Darzen condensation with ethyl chloroacetate in toluene under alkaline conditions (sodium ethoxide, 1–1.6 eq.). This forms a spirocyclic intermediate, 5,5-dimethyl-1,6-dioxospiro[2.5]octane-2-carboxylic acid ethyl ester, which is hydrolyzed with aqueous sodium hydroxide (1–1.5 eq.) and acidified with hydrochloric acid to yield 2,2-dimethyltetrahydro-2H-pyran-4-carbaldehyde. Oxidative cleavage of the aldehyde using potassium permanganate (1–6 eq.) in water at room temperature produces the corresponding carboxylic acid, which is decarboxylated to afford the hexan-1-one derivative.
Catalytic Systems and Reaction Optimization
Mercury vs. Transition Metal Catalysts
Mercury-based catalysts (e.g., mercuric acetate) remain prevalent in cyclization steps due to their high efficiency (89% yield). However, environmental concerns have spurred interest in mercury-free alternatives. Palladium complexes, used in Sonogashira coupling during precursor synthesis, offer comparable yields (85–88%) but require inert atmospheres and costly ligands. Recent advances in iron- or biocatalytic systems are underexplored for this specific compound but may align with green chemistry principles.
Solvent and Temperature Effects
- Cyclization : Aqueous sulfuric acid (5–15%) at 95°C optimizes ring formation while minimizing side reactions.
- Darzen Reaction : Toluene as a solvent at room temperature prevents ester hydrolysis and enhances spirocyclic product purity (89% yield).
- Oxidation : Water as a solvent with potassium permanganate at 25°C achieves >90% conversion, avoiding over-oxidation.
Analytical Characterization and Quality Control
Spectroscopic Validation
Proton NMR confirms the pyran ring’s structure via characteristic signals at δ 1.2–1.4 ppm (dimethyl groups) and δ 4.1–4.3 ppm (pyran oxygen adjacency). Gas chromatography (GC) with flame ionization detection validates purity (>98%), while high-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 212.1412 [M+H]+.
Process-Related Impurities
Common impurities include unreacted 2,2-dimethyltetrahydro-2H-pyran-4-carbaldehyde (detectable via HPLC retention time shift) and residual mercury (≤1 ppm, quantified by ICP-MS).
Industrial-Scale Production Considerations
Cost-Benefit Analysis
Raw material costs are minimized using ethyl bromide and mesityl oxide (~$50/kg). Mercury recovery systems and catalytic recycling reduce environmental liabilities, though palladium-based routes incur higher upfront costs.
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)hexan-1-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the alpha position of the ketone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted ketones or alcohols depending on the nucleophile used.
Scientific Research Applications
1-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)hexan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)hexan-1-one involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. Additionally, the tetrahydropyran ring may interact with hydrophobic pockets in biomolecules, influencing their function .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following compounds share structural motifs with 1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)hexan-1-one, such as tetrahydro-2H-pyran rings or hexanone backbones:
Table 1: Structural and Physicochemical Comparison
Key Observations
Steric and Electronic Effects: The dimethyl groups on the pyran ring in the target compound likely reduce conformational flexibility compared to non-methylated analogs like cyclopropyl(tetrahydro-2H-pyran-4-yl)methanone . This could influence binding affinity in biological systems or crystallization behavior. In contrast, α-PHP’s pyrrolidine substituent introduces a basic nitrogen, enhancing solubility in polar solvents compared to the target compound’s non-polar hexanone chain .
Synthetic Pathways :
- Tetrahydro-2H-pyran derivatives are often synthesized via acid-catalyzed reactions (e.g., PTSA in dioxane for ether formation) . The target compound may require alkylation or protection strategies to introduce the dimethyl groups.
Melting points of structurally related hexanones (e.g., 142–201°C in piperidinyl-substituted derivatives ) suggest the target compound’s m.p. could fall within this range.
Biological Activity
Overview
1-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)hexan-1-one, with the molecular formula C13H24O2 and CAS number 88795-88-4, is an organic compound characterized by a unique combination of a tetrahydropyran ring and a hexanone chain. This structural configuration imparts distinct chemical properties that are being explored for various biological activities, including potential therapeutic applications.
The compound is a ketone derivative with notable reactivity due to its functional groups. Key chemical properties include:
| Property | Value |
|---|---|
| Molecular Weight | 212.33 g/mol |
| Boiling Point | Not available |
| Solubility | Soluble in organic solvents |
| Structure | Structure |
The biological activity of this compound is hypothesized to involve interactions with specific biomolecular targets. The ketone group can form hydrogen bonds with proteins or enzymes, potentially modulating their activity. Additionally, the tetrahydropyran ring may interact with hydrophobic regions in biomolecules, influencing their functional dynamics.
Biological Activity Studies
Research has focused on the compound's potential anti-inflammatory and therapeutic properties. Below are summarized findings from various studies:
In Vitro Studies
-
Anti-inflammatory Effects :
- In experiments using human THP-1 monocyte cell lines, the compound demonstrated modulation of NF-κB activity, a critical pathway in inflammation. The results indicated that it could attenuate the secretion of pro-inflammatory cytokines such as IL-6 and TNF-α when stimulated by lipopolysaccharides (LPS) .
- A concentration-dependent response was observed, with effective inhibition noted at low micromolar concentrations.
- Cytotoxicity :
Case Studies
A recent study explored the synthesis and biological evaluation of various derivatives of this compound. The derivatives were assessed for their pharmacodynamic profiles in relation to inflammation resolution . The lead compound showed significant promise as a modulator of inflammatory responses.
Comparative Analysis
To understand the uniqueness of this compound in relation to similar compounds, the following table summarizes key characteristics:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Tetrahydropyran ring + hexanone chain | Anti-inflammatory potential |
| 1-(Tetrahydro-2H-pyran-4-yl)ethanone | Tetrahydropyran ring only | Limited anti-inflammatory effects |
| 2,2-Dimethyltetrahydropyran-4-one | Lacks hexanone chain | Less hydrophobic; different activity profile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
